REACTION_CXSMILES
|
[CH2:1](Br)[CH:2]=[CH2:3].[C:5]1(=O)[CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:11].[OH-:13].[K+].[OH-].[Na+]>C(OCC)(=O)C>[CH2:1]([CH:5]1[C:6](=[O:11])[CH2:7][CH2:8][CH2:9][C:10]1=[O:13])[CH:2]=[CH2:3] |f:2.3,4.5|
|
Name
|
|
Quantity
|
195 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
165 g
|
Type
|
reactant
|
Smiles
|
C1(C(CCCC1)=O)=O
|
Name
|
copper bronze
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the reaction was mixed with 1500 ml
|
Type
|
FILTRATION
|
Details
|
of ethyl ether, filtered
|
Type
|
CUSTOM
|
Details
|
A brown solid (188 g.) formed upon refrigeration at 0° C
|
Type
|
WASH
|
Details
|
the solution was washed with water (3×150 ml.)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
ADDITION
|
Details
|
treated with charcoal, and condensed until turbid
|
Type
|
TEMPERATURE
|
Details
|
Upon cooling
|
Type
|
CUSTOM
|
Details
|
(57%) of 2-allyl-1,3-cyclohexanedione was collected
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |